Ethyl 3-(3-ethoxy-4-methoxyphenyl)acrylate
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Overview
Description
trans-Ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate: is an organic compound with the molecular formula C14H18O4 It is a derivative of acrylic acid and is characterized by the presence of ethoxy and methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of trans-ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The reaction mixture is typically heated to elevated temperatures to drive the reaction to completion, followed by purification steps such as distillation to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under specific reaction conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with substituted functional groups replacing the ethoxy or methoxy groups.
Scientific Research Applications
Chemistry: trans-Ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical reactions, including polymerization and cross-coupling reactions.
Biology: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives can be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound and its derivatives may have potential applications in medicinal chemistry. Researchers investigate its pharmacological properties and explore its use in drug development.
Industry: In the industrial sector, trans-ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate can be used in the production of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of trans-ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate depends on its specific application and the context in which it is used
Enzyme Inhibition: The compound or its derivatives may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Chemical Reactivity: The compound’s functional groups can participate in chemical reactions, leading to the formation of new products with desired properties.
Comparison with Similar Compounds
Ethyl 3-(4-ethoxy-3-methoxyphenyl)acrylate: A similar compound with slight variations in the position of the ethoxy and methoxy groups.
Methyl 3-(3-ethoxy-4-methoxyphenyl)acrylate: A methyl ester analog with similar chemical properties.
Propyl 3-(3-ethoxy-4-methoxyphenyl)acrylate: A propyl ester analog with comparable reactivity.
Uniqueness: trans-Ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups provides distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl (E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-4-17-13-10-11(6-8-12(13)16-3)7-9-14(15)18-5-2/h6-10H,4-5H2,1-3H3/b9-7+ |
InChI Key |
KTQPMXQBRMJCCF-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)OCC)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)OCC)OC |
Origin of Product |
United States |
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